3-bromo-N-(4-iodo-3-methylphenyl)benzamide
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Overview
Description
3-bromo-N-(4-iodo-3-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrINO This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-iodo-3-methylphenyl)benzamide typically involves multiple steps:
Iodination: The iodination of the methylphenyl group can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3).
Amidation: The final step involves the formation of the benzamide by reacting the brominated and iodinated aromatic compound with an amine, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-N-(4-iodo-3-methylphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-N-(4-iodo-3-methylphenyl)benzamide exerts its effects depends on its interaction with molecular targets. The presence of bromine and iodine atoms can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-chloro-3-methylphenyl)benzamide
- 3-bromo-N-(4-fluoro-3-methylphenyl)benzamide
- 3-bromo-N-(4-nitro-3-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-(4-iodo-3-methylphenyl)benzamide is unique due to the presence of both bromine and iodine atoms
Properties
Molecular Formula |
C14H11BrINO |
---|---|
Molecular Weight |
416.05 g/mol |
IUPAC Name |
3-bromo-N-(4-iodo-3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrINO/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
WMMSZINSCQQIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)I |
Origin of Product |
United States |
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